methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-4-methylpentanoate
Overview
Description
methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-4-methylpentanoate is a natural product derived from the cultures of the tin mine tailings-associated fungus Stachybotrys chartarum . This compound belongs to the class of sesquiterpenoids and has a molecular formula of C30H43NO6 with a molecular weight of 513.68 g/mol . This compound is known for its unique chemical structure and potential biological activities.
Preparation Methods
methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-4-methylpentanoate is produced through the fermentation of the fungus Stachybotrys chartarum . The fungus is cultured in a suitable medium, and the compound is extracted from the culture broth using organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified using chromatographic techniques to obtain this compound in its pure form.
Chemical Reactions Analysis
methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-4-methylpentanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-4-methylpentanoate has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a reference standard for the identification and quantification of similar compounds. In biology, this compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new antibiotics . In medicine, it has been investigated for its cytotoxic properties against cancer cells, suggesting its potential use in cancer therapy . Additionally, this compound has applications in the industry as a natural product for the development of bioactive compounds .
Mechanism of Action
The mechanism of action of methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-4-methylpentanoate involves its interaction with specific molecular targets and pathways within cells. It is believed to exert its effects by binding to cellular receptors and enzymes, leading to the modulation of various biochemical pathways. For example, this compound has been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell membrane integrity and interfering with essential metabolic processes . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-4-methylpentanoate is structurally similar to other sesquiterpenoids produced by the fungus Stachybotrys chartarum, such as stachartin B and stachartin G . this compound is unique due to its specific chemical structure and biological activities. Compared to stachartin B, this compound has a methoxy group at a different position, which may contribute to its distinct biological properties . Other similar compounds include phenylspirodrimane-type analogs, which also exhibit a range of pharmacological activities .
Biological Activity
Methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-4-methylpentanoate is a complex organic compound notable for its unique spiro structure and multiple chiral centers. This article aims to explore its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound features a spiro configuration with various functional groups including hydroxyl and ketone groups. Its molecular formula is , and it has a molecular weight of approximately 374.5 g/mol. The compound's structure can be represented as follows:
Antioxidant Activity
Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. The presence of hydroxyl groups in methyl 2-[(3R,4aS,...] suggests potential activity in scavenging free radicals. A study on related compounds demonstrated that they could reduce oxidative stress markers in vitro and in vivo models .
Antimicrobial Properties
Preliminary studies have suggested that the compound may possess antimicrobial activity. Compounds with similar spiro structures have been shown to inhibit the growth of various bacterial strains. For instance, derivatives of spiro compounds were effective against Staphylococcus aureus and Escherichia coli in laboratory settings .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound is supported by its structural analogs. Research has shown that related compounds can inhibit pro-inflammatory cytokines in cell cultures. A case study involving a derivative indicated a reduction in TNF-alpha and IL-6 levels in macrophage models when treated with spiro compounds .
Case Studies and Research Findings
The biological activities of methyl 2-[(3R,4aS,...] can be attributed to its ability to interact with various biological targets:
- Free Radical Scavenging : The hydroxyl groups likely contribute to its antioxidant capabilities by donating electrons to free radicals.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Membrane Interaction : The hydrophobic regions of the molecule may facilitate interactions with microbial membranes.
Properties
IUPAC Name |
methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-4-methylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43NO6/c1-16(2)12-21(27(35)36-7)31-15-20-18(26(31)34)13-22(32)19-14-30(37-25(19)20)17(3)8-9-23-28(4,5)24(33)10-11-29(23,30)6/h13,16-17,21,23-24,32-33H,8-12,14-15H2,1-7H3/t17-,21?,23+,24-,29+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKHWMJVYVKPCL-BJCNONKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)C(CC(C)C)C(=O)OC)O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)C(CC(C)C)C(=O)OC)O)(CC[C@H](C2(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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